
tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide: is an organophosphorus compound with the molecular formula C16H19O2P It is characterized by the presence of a phosphine oxide group attached to a tert-butyl group, a hydroxyphenyl group, and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide typically involves the reaction of tert-butylphenylphosphine with 2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the phosphine oxide. The reaction mixture is then subjected to oxidation using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state phosphine oxides.
Reduction: It can be reduced back to the corresponding phosphine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Higher oxidation state phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine oxides depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes such as cross-coupling reactions and hydrogenation .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules and its effects on cellular processes are of interest for developing new therapeutic agents .
Medicine: The compound’s potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its unique chemical structure allows for the development of novel drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role as a stabilizer and additive in various industrial processes highlights its versatility .
Mecanismo De Acción
The mechanism of action of tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and metabolic processes, ultimately affecting the physiological functions of cells and tissues .
Comparación Con Compuestos Similares
- tert-Butyl(2-hydroxyphenyl)(methyl)phosphine oxide
- tert-Butyl(2-hydroxyphenyl)(ethyl)phosphine oxide
- tert-Butyl(2-hydroxyphenyl)(propyl)phosphine oxide
Comparison: tert-Butyl(2-hydroxyphenyl)(phenyl)phosphine oxide is unique due to the presence of a phenyl group, which imparts distinct chemical properties compared to its analogs with alkyl groups. The phenyl group enhances the compound’s stability and reactivity, making it more suitable for specific applications in catalysis and medicinal chemistry .
Propiedades
Fórmula molecular |
C16H19O2P |
|---|---|
Peso molecular |
274.29 g/mol |
Nombre IUPAC |
2-[tert-butyl(phenyl)phosphoryl]phenol |
InChI |
InChI=1S/C16H19O2P/c1-16(2,3)19(18,13-9-5-4-6-10-13)15-12-8-7-11-14(15)17/h4-12,17H,1-3H3 |
Clave InChI |
ZAXWGJPHJAWFJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


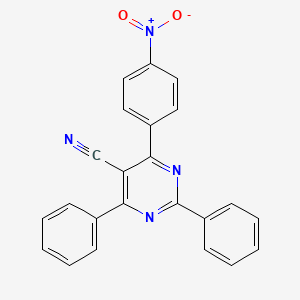
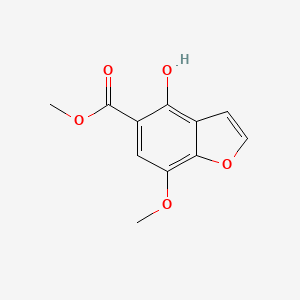
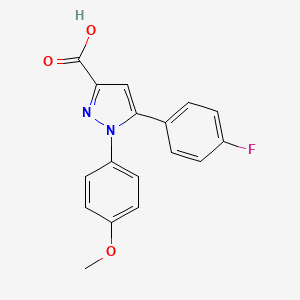
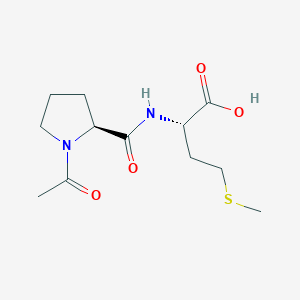
![2,2'-[(4-Chlorophenyl)methylene]bis(5-methylfuran)](/img/structure/B15214128.png)
![2-Amino-4-[(2S,3S,4R,5R)-5-(6-amino-purin-9-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethanesulfonyl]-butyric acid](/img/structure/B15214134.png)

![2-[(5-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)methoxy]ethan-1-ol](/img/structure/B15214145.png)
![4,6-Quinazolinediamine, N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15214150.png)
![(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B15214154.png)
![5-Chloro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B15214164.png)

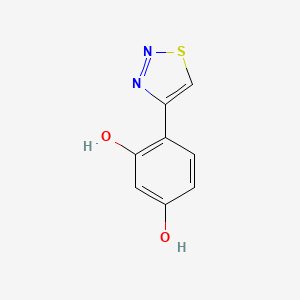
![Ethyl (5-amino-3-(4-(trifluoromethyl)phenyl)pyrido[3,4-b]pyrazin-7-yl)carbamate](/img/structure/B15214174.png)
